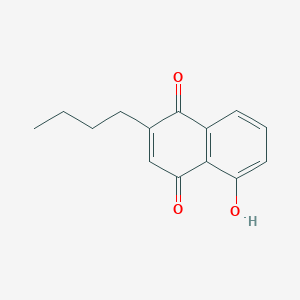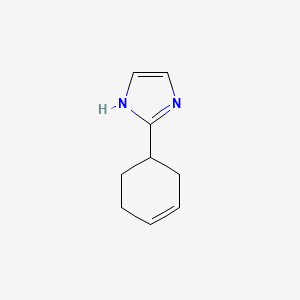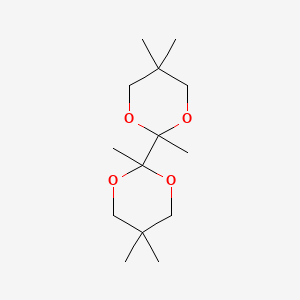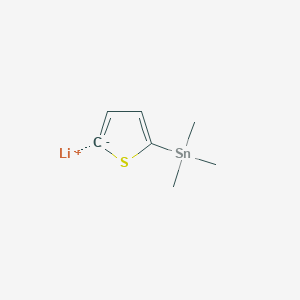![molecular formula C9H20O7P2 B14365842 Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate CAS No. 90304-57-7](/img/structure/B14365842.png)
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate is an organophosphorus compound with the molecular formula C9H20O7P2. This compound is known for its unique structure, which includes both diethyl and dimethoxyphosphoryl groups attached to a prop-2-en-1-yl backbone. It is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production. For example, palladium-catalyzed cross-coupling reactions have been employed to achieve high yields in a short reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphite
- Dimethyl phosphite
- Triethyl phosphite
Uniqueness
Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its combination of diethyl and dimethoxyphosphoryl groups provides distinct reactivity compared to other similar compounds .
Propiedades
Número CAS |
90304-57-7 |
|---|---|
Fórmula molecular |
C9H20O7P2 |
Peso molecular |
302.20 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylprop-1-enyl dimethyl phosphate |
InChI |
InChI=1S/C9H20O7P2/c1-5-14-17(10,15-6-2)9-7-8-16-18(11,12-3)13-4/h7-8H,5-6,9H2,1-4H3 |
Clave InChI |
LCCCYLLNNYSPDR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC=COP(=O)(OC)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
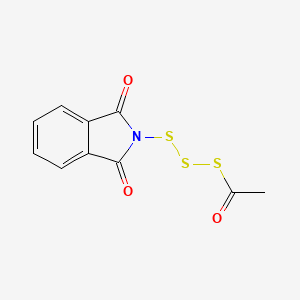
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)
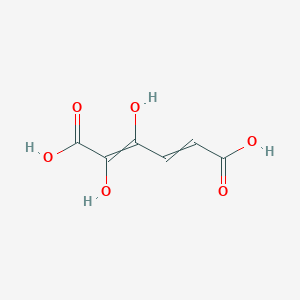
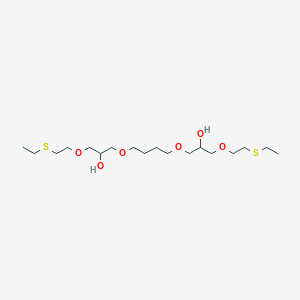
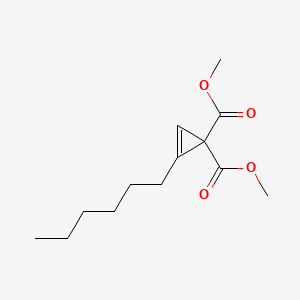
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
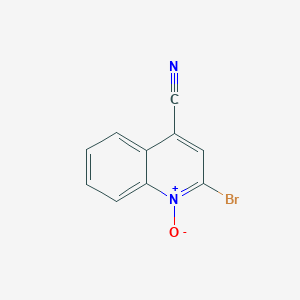
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
diethyl-lambda~5~-phosphane](/img/structure/B14365809.png)
